2-cyclopentyl-N-(1,2-oxazol-4-yl)acetamide
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Overview
Description
2-cyclopentyl-N-(1,2-oxazol-4-yl)acetamide is a compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocycles containing one oxygen and one nitrogen atom at adjacent positions. These compounds are known for their wide range of biological activities and therapeutic potential .
Mechanism of Action
Target of Action
The compound 2-cyclopentyl-N-(1,2-oxazol-4-yl)acetamide, also known as 2-cyclopentyl-N-(isoxazol-4-yl)acetamide, is a heterocyclic compound. Heterocyclic compounds containing the oxazole and isoxazole rings have received significant consideration as they readily bind with biological systems such as various enzymes and receptors via numerous non-covalent interactions .
Mode of Action
It is known that oxazole-based derivatives can interact with their targets through non-covalent interactions . This interaction can lead to changes in the target’s function, potentially altering cellular processes.
Biochemical Pathways
Oxazole-based compounds are known to affect a wide range of biological pathways. They have been used against various diseases, showing their importance for the development as potential pharmaceutical agents . .
Pharmacokinetics
A study on sulfonyl-benzoxazole based 1,2,4-oxadiazoles, which are structurally similar to this compound, has conducted in silico adme studies .
Result of Action
Oxazole-based compounds have been associated with a wide range of biological actions, including anticancer, antibacterial, anticonvulsant, anti-allergic, anthelmintic, antiviral, antidepressant, analgesic, and antioxidant properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclopentyl-N-(1,2-oxazol-4-yl)acetamide typically involves the cycloaddition reaction of nitrile oxides with olefins or the condensation of hydroxylamine with β-diketones or their synthetic equivalents . The reaction conditions often require specific catalysts and solvents to ensure selectivity and yield.
Industrial Production Methods
Industrial production methods for isoxazole derivatives, including this compound, often involve large-scale cycloaddition reactions under controlled conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of these processes .
Chemical Reactions Analysis
Types of Reactions
2-cyclopentyl-N-(1,2-oxazol-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
2-cyclopentyl-N-(1,2-oxazol-4-yl)acetamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe to study various biological processes.
Medicine: It has potential therapeutic applications due to its biological activity.
Industry: It is used in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other isoxazole derivatives such as:
- 2-(5-methyl-3-(4-chlorophenyl)isoxazol-4-yl)-5-arylamino-1,3,4-oxadiazoles
- 2,1-benzisoxazoles
- Nitroisoxazoles
Uniqueness
2-cyclopentyl-N-(1,2-oxazol-4-yl)acetamide is unique due to its specific structure, which imparts distinct biological activities and chemical properties. Its cyclopentyl group and isoxazole ring contribute to its stability and reactivity, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-cyclopentyl-N-(1,2-oxazol-4-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c13-10(5-8-3-1-2-4-8)12-9-6-11-14-7-9/h6-8H,1-5H2,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FURAXVAYZWAUCO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=O)NC2=CON=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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